molecular formula C13H26N2O3 B5626111 3-(hydroxymethyl)-N-isopropyl-3-(2-methoxyethyl)-1-piperidinecarboxamide

3-(hydroxymethyl)-N-isopropyl-3-(2-methoxyethyl)-1-piperidinecarboxamide

Cat. No. B5626111
M. Wt: 258.36 g/mol
InChI Key: HIPHQZNSYCGABV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(hydroxymethyl)-N-isopropyl-3-(2-methoxyethyl)-1-piperidinecarboxamide often involves complex reactions with various substituents to enhance or modify their chemical and pharmacological properties. For instance, Hsin et al. (2008) discussed the synthesis of derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine with various substituents, highlighting the role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on their binding affinity (Hsin et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, with the presence of multiple functional groups influencing their properties. Qin et al. (2005) performed an NMR study on a related compound, demonstrating the importance of various spectroscopic techniques for detailed structural elucidation (Qin et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are influenced by the presence of various substituents. The synthesis and evaluation of related compounds, as discussed by Wang et al. (1995), often involve complex reactions that yield products with specific analgesic activity and opioid receptor binding characteristics (Wang et al., 1995).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are crucial for their application in medicinal chemistry. The synthesis and pharmacological evaluation of related compounds, as reported by Chaudhari et al. (2013), often involve an assessment of these physical properties (Chaudhari et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with biological targets, are key to understanding the pharmacological potential of these compounds. The synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of related compounds, as studied by Cueva et al. (2009), provide insights into the chemical properties and potential therapeutic applications of these molecules (Cueva et al., 2009).

properties

IUPAC Name

3-(hydroxymethyl)-3-(2-methoxyethyl)-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-11(2)14-12(17)15-7-4-5-13(9-15,10-16)6-8-18-3/h11,16H,4-10H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPHQZNSYCGABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)(CCOC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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